molecular formula C20H18N4O2 B2917529 2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide CAS No. 1448063-24-8

2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide

Cat. No. B2917529
CAS RN: 1448063-24-8
M. Wt: 346.39
InChI Key: KWUAGPSSZDMWTE-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide, also known as IMMA, is a novel compound that has been synthesized and studied for its potential scientific applications.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

The molecule has been explored for various scientific applications, particularly focusing on its anti-inflammatory and antimicrobial properties. Studies have demonstrated the potential of indole acetamide derivatives in inhibiting cyclooxygenase domains COX-1 and COX-2, showcasing anti-inflammatory activity through in silico modeling and confirmed by spectroscopic analyses and density functional theory calculations (Al-Ostoot et al., 2020). Similarly, the anticonvulsant properties of indoline derivatives, highlighting the structural requirement for pharmacophore interactions and potential anticonvulsant activities, are another area of significant research interest (Nath et al., 2021).

Antioxidant Properties

The synthesis and evaluation of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have revealed considerable antioxidant activity. These compounds were synthesized through a condensation reaction and evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, with some showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

Antimicrobial and Hemolytic Activity

Compounds synthesized from 1,3,4-oxadiazole classes have shown significant antimicrobial and variable hemolytic activity. The structural design of these compounds involves various aryl/aralkyl organic acids converted into esters, hydrazides, and oxadiazol-2-thiols, which were then evaluated for their microbial inhibition capabilities, showcasing the potential for developing new antimicrobial agents with low toxicity (Gul et al., 2017).

Antidiabetic Agents

The sequential conversion of indolyl butanoic acid into various derivatives, including ethyl indolyl butanoate and indolyl butanohydrazide, followed by their evaluation for antidiabetic potential through inhibition of the α-glucosidase enzyme, has highlighted the potential of N-substituted derivatives as potent antidiabetic agents. This research points toward the use of these compounds as leads for further development of antidiabetic medications (Nazir et al., 2018).

properties

IUPAC Name

2-indol-1-yl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-21-20(26-23-14)12-16-7-2-4-8-17(16)22-19(25)13-24-11-10-15-6-3-5-9-18(15)24/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUAGPSSZDMWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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